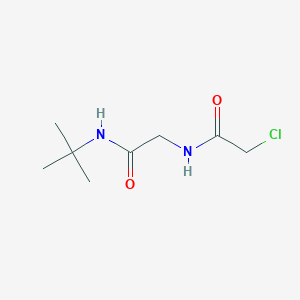

N-tert-butyl-2-(2-chloroacetamido)acetamide

説明

N-tert-butyl-2-(2-chloroacetamido)acetamide is an organic compound that was first synthesized in the early 1990s. It is commonly used as an acylation reagent and a catalyst for oxidation reactions in organic synthesis . It can be used to prepare organic compounds such as medicines, pesticides, and dyes .

Synthesis Analysis

N-tert-butyl-2-(2-chloroacetamido)acetamide can be prepared by reacting tert-butyl ethanol with chloroacetic acid . The specific preparation method is to react tert-butyl ethanol with chloroacetic acid under certain conditions to generate N-tert-butyl-2-(2-chloroacetamido)acetamide .Molecular Structure Analysis

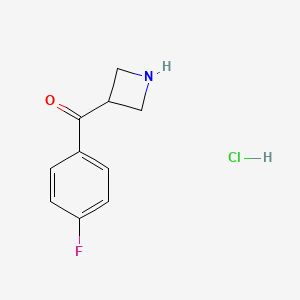

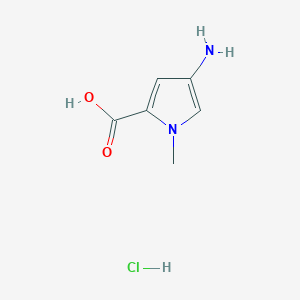

The molecular formula of N-tert-butyl-2-(2-chloroacetamido)acetamide is C8H15ClN2O2. Its molecular weight is 206.67 g/mol.Chemical Reactions Analysis

N-tert-butyl-2-(2-chloroacetamido)acetamide is commonly used as an acylation reagent and a catalyst for oxidation reactions in organic synthesis . It can be used to prepare organic compounds such as medicines, pesticides, and dyes .Physical And Chemical Properties Analysis

N-tert-butyl-2-(2-chloroacetamido)acetamide appears as a colorless liquid or white crystalline solid . It has a melting point of 27-28 °C and a boiling point of 96 °C . Its density is 0.98 g/mL . It is soluble in water and organic solvents .科学的研究の応用

1. Organic Synthesis

- Application : N-tert-butyl amides are widely used in organic synthesis .

- Method : An efficient, mild, and inexpensive synthesis of N-tert-butyl amides from the reaction of nitriles (aryl, benzyl, and sec-alkyl nitriles) with tert-butyl benzoate is catalyzed by the employment of 2 mol% Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions .

- Results : The reaction with aryl nitriles was carried out well and afforded the N-tert-butyl amides in 87–97% yields after 1 h. The benzyl and sec-alkyl nitriles also proceeded well and produced the N-tert-butyl amides in 83–91% yields after 5 h .

2. Drug Synthesis

- Application : N-tert-butyl amide compounds have wide application in drug synthesis . They are found in many drugs such as finasteride, nelfinavir, and CPI-1189 .

- Method : N-tert-butyl amides are synthesized by the condensation of carboxylic acids with tert-butyl amines, the oxidative amidation of alcohols, the amidation of aryl halides, or via the Ritter reaction .

- Results : Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV. CPI-1189, with antioxidant properties, can be applied as a drug candidate for neuroprotective therapy to treat HIV-associated central nervous system (CNS) disease .

3. Synthesis of N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-serine

- Application : tert-Butyl 2,2,2-trichloroacetimidate, a similar compound to N-tert-butyl-2-(2-chloroacetamido)acetamide, is used in the synthesis of N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-serine .

- Method : The synthesis involves the reaction of tert-Butyl 2,2,2-trichloroacetimidate with other reagents .

- Results : The product, N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-serine, is a caged building block .

4. Conversion of Alcohols and Carboxylic Acids

- Application : tert-Butyl 2,2,2-trichloroacetimidate can be used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .

- Method : The conversion involves the reaction of tert-Butyl 2,2,2-trichloroacetimidate with alcohols or carboxylic acids .

- Results : The products are the corresponding ethers and esters .

5. Synthesis of Caged Building Blocks

- Application : tert-Butyl 2,2,2-trichloroacetimidate, a similar compound to N-tert-butyl-2-(2-chloroacetamido)acetamide, is used in the synthesis of N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-serine, a caged building block .

- Method : The synthesis involves the reaction of tert-Butyl 2,2,2-trichloroacetimidate with other reagents .

- Results : The product, N-α-Fmoc-phospho(1-nitrophenylethyl-2-cyanoethyl)-L-serine, is a caged building block .

6. Conversion of Alcohols and Carboxylic Acids

- Application : tert-Butyl 2,2,2-trichloroacetimidate can be used in the conversion of alcohols and carboxylic acids to their respective ethers and esters .

- Method : The conversion involves the reaction of tert-Butyl 2,2,2-trichloroacetimidate with alcohols or carboxylic acids .

- Results : The products are the corresponding ethers and esters .

Safety And Hazards

N-tert-butyl-2-(2-chloroacetamido)acetamide is a relatively stable compound, but it is still necessary to pay attention to safe operation . Avoid contact with strong oxidants to avoid dangerous reactions . Wear appropriate personal protective equipment such as lab gloves and safety glasses during operation . Avoid inhaling its vapor or dust, and maintain a well-ventilated working environment . For unintended contact with skin or eyes, rinse immediately with plenty of water and seek medical help .

特性

IUPAC Name |

N-tert-butyl-2-[(2-chloroacetyl)amino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClN2O2/c1-8(2,3)11-7(13)5-10-6(12)4-9/h4-5H2,1-3H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZSQJRRNZQDDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-2-(2-chloroacetamido)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B1375657.png)

![Benzo[d]isoxazol-7-amine](/img/structure/B1375660.png)

![Racemic-(1S,3S,4R)-2-Benzyl 1-Tert-Butyl 3-Ethyl 2-Azaspiro[Bicyclo[2.2.1]Heptane-7,4-Piperidine]-1,2,3-Tricarboxylate](/img/structure/B1375669.png)